Acetophenone, 2-phenyl-2-phenylamino
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Overview
Description
Acetophenone, 2-phenyl-2-phenylamino is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to the carbonyl carbon and another phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2-phenyl-2-phenylamino typically involves the condensation of acetophenone with phenylhydrazine. The reaction proceeds through the formation of acetophenone phenylhydrazone, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of an acid catalyst, such as glacial acetic acid or polyphosphoric acid, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2-phenyl-2-phenylamino undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
Acetophenone, 2-phenyl-2-phenylamino has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetophenone, 2-phenyl-2-phenylamino involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to alter the permeability of cell membranes and disrupt the growth of fungal hyphae . The compound’s effects on cellular processes are mediated through its interaction with enzymes and other biomolecules, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler aromatic ketone with a single phenyl group attached to the carbonyl carbon.
2-Phenylindole: A compound with a similar structure but containing an indole ring instead of the phenylamino group.
Phenylhydrazine: A related compound used in the synthesis of Acetophenone, 2-phenyl-2-phenylamino.
Uniqueness
This compound is unique due to its dual phenyl groups attached to both the carbonyl carbon and the nitrogen atom. This structural feature imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
CAS No. |
5722-91-8 |
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Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-anilino-1,2-diphenylethanone |
InChI |
InChI=1S/C20H17NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,19,21H |
InChI Key |
SPWKVDHPFJFAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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